molecular formula C19H40NO5P B591433 Nonadecaphing-4-enine-1-phosphate CAS No. 1569614-25-0

Nonadecaphing-4-enine-1-phosphate

Cat. No. B591433
CAS RN: 1569614-25-0
M. Wt: 393.505
InChI Key: ZWOGUYCCVIDLTK-OVMWUVNSSA-N
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Description

Molecular Structure Analysis

The molecular structure of Nonadecaphing-4-enine-1-phosphate consists of 19 carbon atoms, 40 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom . The InChI representation of its structure is InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19 (21)18 (20)17-25-26 (22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3, (H2,22,23,24)/b16-15+/t18-,19+/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.5 g/mol . It has a topological polar surface area of 113 Ų, 4 hydrogen bond donors, and 6 hydrogen bond acceptors . It has 18 rotatable bonds . Its exact mass and monoisotopic mass are both 393.26441037 g/mol .

Scientific Research Applications

  • Drug Delivery and Imaging

    • Nonadecaphing-4-enine-1-phosphate could potentially be encapsulated in nanoparticles for drug delivery and imaging purposes. Studies have shown that encapsulation in calcium phosphate nanoparticles (CPNPs) is effective for delivering dyes and drugs for bioimaging and therapeutic intervention (Morgan et al., 2008).
  • Treatment of Autoimmune Disorders

    • Research indicates that sphingosine-1-phosphate lyase (S1PL), which is involved in the metabolism of sphingosine-1-phosphate (S1P), a related compound, is a drug target for treating autoimmune disorders. By inhibiting S1PL, there's potential to influence lymphocyte trafficking and autoimmune disease development (Bagdanoff et al., 2009).
  • Agricultural Applications

    • In the agricultural sector, this compound could be analogously useful as other phosphates like 3,4-dimethylpyrazole phosphate (DMPP), which has been shown to improve nitrogen recovery and efficiency in crops (Villar & Guillaumes, 2010).
  • Atherosclerosis Research

    • Sphingosine-1-phosphate (S1P) analogs have been studied for their potential in reducing atherosclerosis, suggesting a similar potential for this compound in vascular health and immunosuppressive therapies (Keul et al., 2007).
  • Water Treatment and Environmental Applications

    • Phosphates, including this compound, could be utilized in water treatment processes. A study on phosphate recovery from swine wastewater using plant ash demonstrates the importance of phosphates in environmental management (Huang et al., 2017).
  • Food Preservation

    • In the food industry, encapsulated phosphates have been used to reduce lipid oxidation in meat products, indicating potential applications for this compound in food preservation and processing (Kılıç et al., 2014).

properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOGUYCCVIDLTK-OVMWUVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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